molecular formula C8H12S B14558690 Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- CAS No. 62162-26-9

Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl-

Cat. No.: B14558690
CAS No.: 62162-26-9
M. Wt: 140.25 g/mol
InChI Key: DDCWWHZUSOHGFC-UHFFFAOYSA-N
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Description

Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- is an organic compound with a unique structure that includes a cyclopropane ring substituted with ethenyl and ethenylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a cyclopropane derivative with ethenyl and ethenylthio reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized processes to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired product quality on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, ethylthio derivatives, and various substituted cyclopropane compounds, depending on the specific reaction and reagents used.

Scientific Research Applications

Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- include:

  • Cyclopropane, 1-ethynyl-1-ethenyl-
  • Cyclopropane, ethenyl-
  • Cyclopropane, 1-ethenyl-1-methyl-

Uniqueness

What sets Cyclopropane, 1-ethenyl-2-(ethenylthio)-3-methyl- apart from these similar compounds is the presence of both ethenyl and ethenylthio groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

62162-26-9

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

1-ethenyl-2-ethenylsulfanyl-3-methylcyclopropane

InChI

InChI=1S/C8H12S/c1-4-7-6(3)8(7)9-5-2/h4-8H,1-2H2,3H3

InChI Key

DDCWWHZUSOHGFC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C1SC=C)C=C

Origin of Product

United States

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